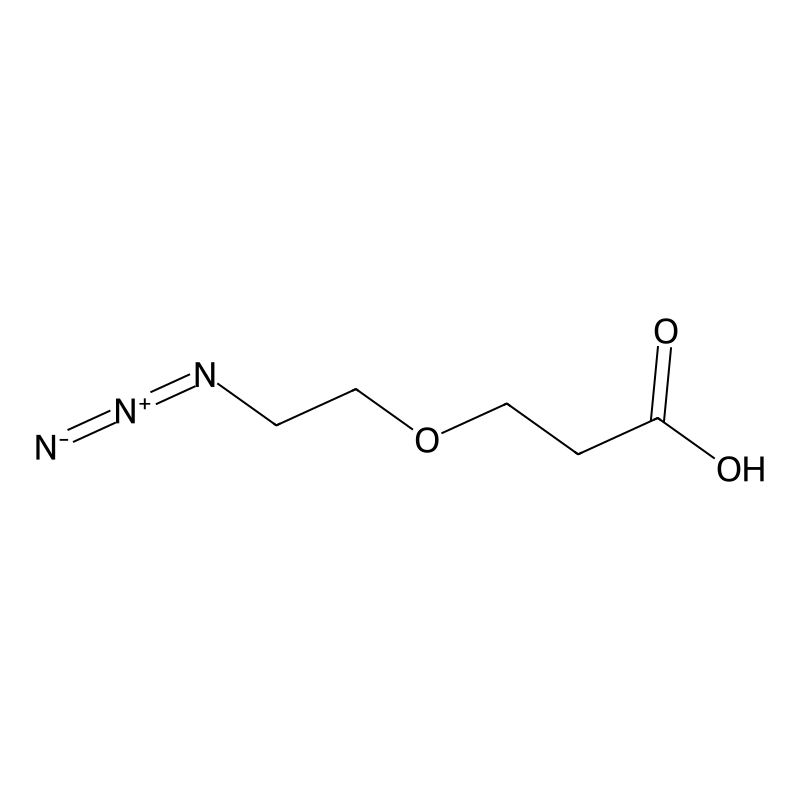Azido-PEG1-acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Description
Structure and Properties
- Azido-PEG1-acid is a heterobifunctional molecule, meaning it contains two functional groups that can react with different types of molecules.
- One end possesses an azide (N3) group, while the other end has a carboxylic acid (COOH) group linked by a short polyethylene glycol (PEG) spacer.
- The PEG spacer enhances water solubility and adds flexibility to the molecule [].
Bioconjugation Applications
- The azide group on Azido-PEG1-acid can undergo a type of reaction known as click chemistry. Click chemistry allows researchers to efficiently and selectively link Azido-PEG1-acid to molecules containing alkyne or strained cycloalkyne groups [, ].
- The carboxylic acid group can react with primary amine groups on biomolecules to form amide bonds. This reaction typically requires the presence of an activator molecule [].
Research Uses
Due to its versatile linking properties, Azido-PEG1-acid finds applications in various scientific research areas, including:
- Antibody-Drug Conjugates (ADCs): Azido-PEG1-acid can be used to attach cytotoxic drugs to antibodies. The linker allows the drug to remain inactive until it reaches the target cells bound by the antibody [].
- Biomolecule Labeling: Researchers can use Azido-PEG1-acid to label biomolecules like proteins or peptides with probes or imaging agents for further study [].
- Nanoparticle Modification: Azido-PEG1-acid can be used to modify the surface of nanoparticles, enabling researchers to attach targeting moieties or other functional groups [].
Azido-PEG1-acid, with the chemical formula CHNO and CAS number 1393330-34-1, is a specialized compound utilized in various chemical and biological applications. This compound features a terminal azide group and a carboxylic acid functional group, making it a versatile reagent in Click Chemistry. The azide group allows for selective reactions with alkynes, while the carboxylic acid enables further functionalization through amide bond formation or esterification .
- Wearing gloves and protective eyewear.
- Working in a fume hood.
- Following proper disposal procedures.
- Click Chemistry: The azide group can react with alkyne, bicyclo[6.1.0]nonyne (BCN), or dibenzocyclooctyne (DBCO) to form stable triazole linkages. This reaction is highly selective and efficient, making it suitable for bioconjugation and material science applications .
- Amide Bond Formation: The terminal carboxylic acid can react with amines to form stable amide bonds, facilitating the attachment of various biomolecules or polymers .
Azido-PEG1-acid exhibits significant potential in biological applications, particularly in:
- Bioconjugation: The ability to selectively label proteins or other biomolecules through Click Chemistry enhances its utility in studying protein interactions and dynamics.
- Drug Delivery Systems: Its functional groups allow for the attachment of therapeutic agents, enabling targeted delivery mechanisms in pharmaceutical research .
The synthesis of Azido-PEG1-acid typically involves several key steps:
- Starting Material Preparation: The synthesis often begins with polyethylene glycol (PEG) derivatives.
- Functionalization: The introduction of the azide group can be achieved through nucleophilic substitution reactions using sodium azide, while the carboxylic acid is introduced via oxidation of alcohol or direct carboxylation methods.
- Purification: The final product is purified using techniques such as chromatography to ensure high purity levels for research applications .
Azido-PEG1-acid finds application across various fields:
- Chemical Biology: Used for labeling proteins and studying biological interactions.
- Nanotechnology: Serves as a linker in the development of nanoparticles for drug delivery systems.
- Material Science: Employed in creating functionalized surfaces and coatings that require specific binding capabilities .
Studies have demonstrated that Azido-PEG1-acid can effectively interact with various biomolecules through its azide and carboxylic acid groups. These interactions are critical for developing new therapeutic strategies and understanding molecular mechanisms in biological systems. Its ability to form stable linkages allows researchers to explore complex biochemical pathways and develop novel compounds for targeted therapies .
Several compounds share structural similarities with Azido-PEG1-acid, each offering unique properties:
| Compound Name | Functional Groups | Unique Features |
|---|---|---|
| Azido-PEG1-amine | Azide, Amine | Dual functionality allows for diverse reactions |
| Azido-PEG2-acid | Azide, Carboxylic Acid | Longer PEG chain enhances solubility |
| Methoxy-PEG1-acid | Methoxy, Carboxylic Acid | Provides different reactivity profiles |
| NHS ester PEG | NHS Ester | Facilitates amine coupling without additional activation |
| Thiol-PEG | Thiol | Allows for thiol-based conjugation strategies |
Azido-PEG1-acid stands out due to its specific combination of an azide group and a terminal carboxylic acid, making it particularly effective in Click Chemistry applications while also allowing traditional coupling reactions . This dual functionality is crucial for researchers aiming to create complex biomolecular constructs efficiently.
Purity
XLogP3
Exact Mass
Appearance
Storage
Dates
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.








